1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a diethoxymethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene typically involves the nitration of 1,2-dichloro-4-(diethoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-Dichloro-4-(diethoxymethyl)-5-aminobenzene.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and diethoxymethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a diethoxymethyl group.
1,2-Dichloro-4-iodobenzene: Contains iodine instead of the diethoxymethyl group.
1,2-Dichloro-4-methylbenzene: Has a methyl group instead of the diethoxymethyl group.
Uniqueness
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is unique due to the presence of both the diethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
184844-07-3 |
---|---|
Molecular Formula |
C11H13Cl2NO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1,2-dichloro-4-(diethoxymethyl)-5-nitrobenzene |
InChI |
InChI=1S/C11H13Cl2NO4/c1-3-17-11(18-4-2)7-5-8(12)9(13)6-10(7)14(15)16/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
MOJARPVTTOBLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.